molecular formula C7H9NO4 B13579225 2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid

2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid

Cat. No.: B13579225
M. Wt: 171.15 g/mol
InChI Key: KMRINCNZVKWPIY-UHFFFAOYSA-N
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Description

2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid typically involves the reaction of dimethyl oxazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the oxazole ring, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of such reactors allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated heterocyclic compounds.

Scientific Research Applications

2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethyl-1,2-oxazol-4-yl)propanoic acid: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.

    (2,5-dimethyl-1,3-oxazol-4-yl)acetic acid: This compound has a similar oxazole ring structure but with different substituents.

Uniqueness

2-[(dimethyl-1,2-oxazol-4-yl)oxy]acetic acid is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)oxy]acetic acid

InChI

InChI=1S/C7H9NO4/c1-4-7(5(2)12-8-4)11-3-6(9)10/h3H2,1-2H3,(H,9,10)

InChI Key

KMRINCNZVKWPIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)OCC(=O)O

Origin of Product

United States

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